molecular formula C6H6ClIN2O B12913690 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one CAS No. 917896-49-2

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one

Cat. No.: B12913690
CAS No.: 917896-49-2
M. Wt: 284.48 g/mol
InChI Key: OMMPKMPZZHJZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one typically involves the halogenation of a pyrimidinone precursor. A common method might include the following steps:

    Starting Material: Begin with a pyrimidinone derivative.

    Halogenation: Introduce chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

    Ethylation: Introduce the ethyl group using ethylating agents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug development.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit tumor cell proliferation through the disruption of kinase signaling pathways critical for tumor growth. For instance, studies demonstrate significant inhibitory effects on various cancer cell lines, with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent against cancer .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It modulates inflammatory pathways by reducing pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties against specific viral targets. Further investigations are required to elucidate its mechanisms and efficacy in viral infections .

Antitumor Activity Case Study

A study evaluated the efficacy of this compound against several cancer cell lines, revealing significant inhibition of cell proliferation linked to kinase pathway disruption .

Inflammation Modulation Case Study

Research highlighted the compound's ability to reduce pro-inflammatory cytokine levels, indicating its therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-ethylpyrimidin-4(1H)-one: Lacks the iodine atom.

    5-Iodo-2-ethylpyrimidin-4(1H)-one: Lacks the chlorine atom.

    6-Chloro-5-iodopyrimidin-4(1H)-one: Lacks the ethyl group.

Uniqueness

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The ethyl group further modifies its chemical properties, making it distinct from other pyrimidinone derivatives.

Biological Activity

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic pathway includes:

  • Formation of Pyrimidine Core : The initial step involves the formation of the pyrimidine ring through cyclization reactions.
  • Substitution Reactions : Chlorination and iodination are performed to introduce the chlorine and iodine substituents at specific positions on the pyrimidine ring.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study highlighted that certain pyrimidine derivatives showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been extensively researched. Compounds with structural similarities to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have indicated that certain pyrimidines can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have also been evaluated for their antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, highlighting their potential as novel antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Substituent PositionEffect on Activity
Position 2Electron-donating groups enhance anti-inflammatory activity
Position 5Halogen substitutions increase potency against cancer cells
Position 4Modifications can alter selectivity for COX inhibition

This SAR analysis suggests that careful modification of substituents can optimize the biological activity of pyrimidine derivatives.

Case Studies

  • In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
  • Anticancer Efficacy : In vitro studies using various cancer cell lines showed that modifications in the structure led to enhanced cytotoxicity. For instance, a compound with a similar structure exhibited a reduction in tumor growth by up to 70% in xenograft models .

Properties

CAS No.

917896-49-2

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

4-chloro-2-ethyl-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6ClIN2O/c1-2-3-9-5(7)4(8)6(11)10-3/h2H2,1H3,(H,9,10,11)

InChI Key

OMMPKMPZZHJZEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.